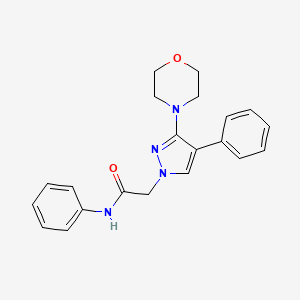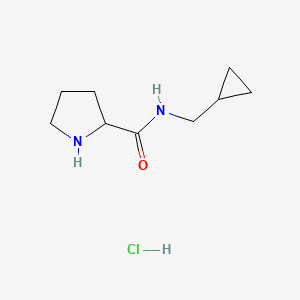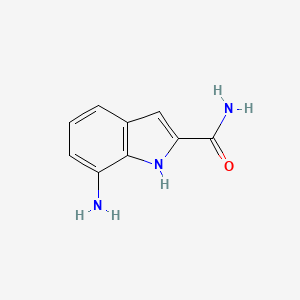
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPAPA is a pyrazole derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer, and inhibiting their production can have therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has various biochemical and physiological effects, including its ability to inhibit COX-2 activity, reduce inflammation, and induce apoptosis in cancer cells. 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide in lab experiments is its ability to inhibit COX-2 activity, which can be useful in studying the role of prostaglandins in various biological processes. However, one limitation is that 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide in scientific research. One potential direction is its use in combination with other anticancer agents to enhance their efficacy. Another direction is investigating the potential use of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide in the treatment of other inflammatory diseases, such as arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide for therapeutic use.
In conclusion, 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a promising chemical compound that has shown potential in various scientific research applications, including its use as an anticancer and anti-inflammatory agent. Further studies are needed to determine the optimal use of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide in therapeutic applications and to investigate its potential use in other areas of research.
Synthesis Methods
The synthesis of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has been achieved using different methods, including the reaction of 4-phenyl-3-morpholinopyrazole with N-phenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 4-phenyl-3-morpholinopyrazole with N-phenylacetyl chloride in the presence of potassium carbonate.
Scientific Research Applications
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has been used in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has a cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis. 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
properties
IUPAC Name |
2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(22-18-9-5-2-6-10-18)16-25-15-19(17-7-3-1-4-8-17)21(23-25)24-11-13-27-14-12-24/h1-10,15H,11-14,16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXZHXLHKCEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![N-[6-(2-cyanophenoxy)pyridin-3-yl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2907388.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)



![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2907403.png)
![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2907405.png)
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)
